Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester
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Overview
Description
Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is a stable isotope-labeled compound used primarily in biochemical and pharmacokinetic research. It is a derivative of nicotinic acid, also known as niacin, which is a form of vitamin B3. The compound is labeled with carbon-13 and deuterium, making it useful in various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester typically involves the esterification of nicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The labeled nicotinic acid (Nicotinic Acid-13C6,d4) is first prepared by incorporating carbon-13 and deuterium into the nicotinic acid molecule through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with alcohols.
Hydrolysis: Breaking of ester bonds in the presence of water or aqueous solutions.
Substitution: Replacement of the N-hydroxysuccinimide group with other nucleophiles.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) as a coupling agent, anhydrous conditions.
Hydrolysis: Aqueous solutions, acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Esterification: Nicotinic Acid-13C6,d4 esters.
Hydrolysis: Nicotinic Acid-13C6,d4 and N-hydroxysuccinimide.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nicotinic acid derivatives in the body.
Industry: Applied in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester involves its ability to form stable ester bonds with various nucleophiles. This property makes it useful in labeling and tracking biochemical processes. The compound targets specific molecular pathways by incorporating isotopic labels, allowing researchers to monitor the behavior and interactions of nicotinic acid derivatives in biological systems.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid-13C6,d4: The parent compound without the N-hydroxysuccinimide ester group.
Nicotinic Acid N-Hydroxysuccinimide Ester: The non-labeled version of the compound.
Nicotinic Acid-13C6: Labeled with carbon-13 but not deuterium.
Uniqueness
Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances its utility in mass spectrometry and other analytical techniques, providing more detailed information about the compound’s behavior and interactions in various research applications.
Properties
CAS No. |
1209457-55-5 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
230.163 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuteriopyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2/i1+1D,2+1D,5+1D,6+1D,7+1,10+1 |
InChI Key |
CWBHSNGMXKJGSM-QCEOYELFSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 |
Synonyms |
3-Pyridinecarboxylic Acid-13C6,d4 2,5-Dioxo-1-pyrrolidinyl Ester; N-(3-Pyridinyloyloxy-13C6,d4)succinimide; N-(Nicotinoyloxy-13C6,d4)succinimide; Succinimidyl Nicotinate-13C6,d4; _x000B_ |
Origin of Product |
United States |
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